Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol is a compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a bicyclo[4.1.0]heptane ring system with three methyl groups and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes, followed by purification steps to isolate the desired product. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3,7,7-trimethylbicyclo[4.1.0]hept-2-ene
- 4,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-one
- Isobornyl acetate
Uniqueness
Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol is unique due to its specific bicyclic structure and the presence of an acetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
60113-51-1 |
---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-6-4-5-7-8(9(6)11)10(7,2)3;1-2(3)4/h7-8,11H,4-5H2,1-3H3;1H3,(H,3,4) |
InChI Key |
OLQCCRXWLNLFCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2C(C2(C)C)CC1)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.